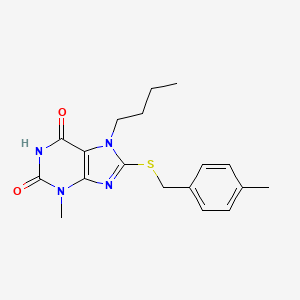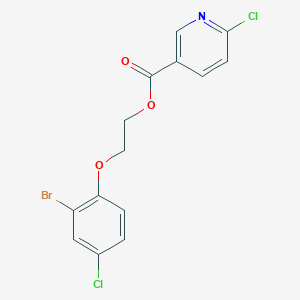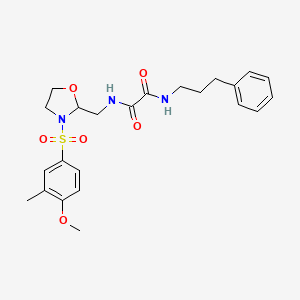![molecular formula C20H20ClN3O4 B2873195 1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1116017-27-6](/img/structure/B2873195.png)
1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, there are related studies that might provide insight. For instance, a study on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another study discusses the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines via oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Research has demonstrated that derivatives of the pyrazole compound structure, including compounds similar to 1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide, serve as potent cannabinoid receptor antagonists. These compounds are designed to explore the structure-activity relationships, aiming to identify more selective and potent ligands for cannabinoid receptors. The therapeutic potential of these compounds includes the ability to antagonize the effects of cannabinoids, which may be useful in addressing the harmful side effects associated with cannabinoid and cannabimimetic agents. Structural requirements for potent activity include specific substituents on the pyrazole ring, indicating a precise interaction with the cannabinoid CB1 receptor binding sites (Lan et al., 1999).
Molecular Interaction Studies
Further studies into the molecular interactions of compounds like 1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide with the CB1 cannabinoid receptor have been conducted to better understand their binding and antagonist properties. These studies utilize molecular orbital methods and three-dimensional quantitative structure-activity relationship (3D-QSAR) models to predict how these compounds interact with the receptor, their conformations, and the energetic stability of their conformers. Such insights are crucial for the design of compounds with enhanced specificity and potency as cannabinoid receptor antagonists (Shim et al., 2002).
Synthesis and Biological Activities
The synthesis of novel compounds based on the piperidine structure, including those related to 1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide, has led to the discovery of molecules with significant biological activities. These activities include anti-inflammatory, antimicrobial, antituberculosis, and antimalarial effects. The design and synthesis of these compounds involve various chemical modifications to enhance their biological efficacy and explore their potential therapeutic applications. The development of these compounds underscores the importance of chemical synthesis in drug discovery and the potential of piperidine derivatives in medicinal chemistry (Ahmed, 2017).
Glycine Transporter 1 Inhibitors
Compounds structurally related to 1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), showcasing a diverse application of this chemical structure in neuroscience research. These inhibitors have shown promise in modulating glycine levels in the brain, which could have therapeutic implications for disorders characterized by dysregulated neurotransmitter systems. The optimization of these compounds for better pharmacokinetic profiles and their potential efficacy in vivo highlights their significance in the development of novel therapeutics for neurological conditions (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-4-18-22-14-8-6-5-7-12(14)20(24-18)28-11-19(25)23-15-9-13(21)16(26-2)10-17(15)27-3/h5-10H,4,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBLAGPFDLBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)

![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide](/img/structure/B2873115.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
![Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2873120.png)


![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2873133.png)